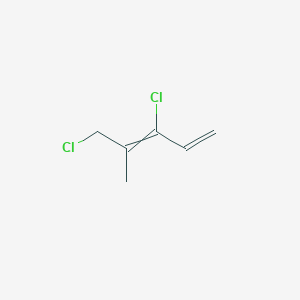

3,5-Dichloro-4-methylpenta-1,3-diene

Description

3,5-Dichloro-4-methylpenta-1,3-diene is a chlorinated alkene with a branched structure, featuring chlorine substituents at positions 3 and 5 and a methyl group at position 2. Its molecular formula is C₆H₈Cl₂, and its structure confers unique electronic and steric properties. Chlorine atoms, being electron-withdrawing, polarize the double bonds, while the methyl group introduces steric hindrance.

Properties

CAS No. |

61170-15-8 |

|---|---|

Molecular Formula |

C6H8Cl2 |

Molecular Weight |

151.03 g/mol |

IUPAC Name |

3,5-dichloro-4-methylpenta-1,3-diene |

InChI |

InChI=1S/C6H8Cl2/c1-3-6(8)5(2)4-7/h3H,1,4H2,2H3 |

InChI Key |

QSEWOSQGSONDJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C=C)Cl)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features

| Compound | Substituents | Molecular Formula | Key Electronic Effects |

|---|---|---|---|

| 3,5-Dichloro-4-methylpenta-1,3-diene | Cl (3,5), CH₃ (4) | C₆H₈Cl₂ | Electron-withdrawing Cl, steric CH₃ |

| 2,3-Dimethylbuta-1,3-diene | CH₃ (2,3) | C₆H₁₀ | Electron-donating CH₃, no halogens |

| 1,3-Cyclohexadiene | Cyclic structure | C₆H₈ | Conjugated diene, no substituents |

- Electronic Effects : The chlorine atoms in 3,5-Dichloro-4-methylpenta-1,3-diene reduce electron density at the double bonds compared to methyl-substituted analogs like 2,3-Dimethylbuta-1,3-diene. This polarization may hinder electrophilic addition reactions but favor radical or nucleophilic pathways .

Reactivity in Cyclization and Rearrangement Reactions

Quantum chemical modeling of 2,3-Dimethylbuta-1,3-diene revealed a stepwise biradical mechanism during cyclization with methyl acrylate, driven by the electron-donating methyl groups stabilizing intermediates .

Stability and Degradation

Chlorinated dienes generally exhibit higher thermal stability than non-halogenated analogs due to reduced electron density at reactive sites. However, they may undergo dehydrohalogenation under basic conditions, forming conjugated polyenes. For example, studies on cyclobutene derivatives (e.g., thermal ring-opening to buta-1,3-diene) highlight how substituents influence activation barriers . The methyl and chlorine groups in 3,5-Dichloro-4-methylpenta-1,3-diene may create competing steric and electronic effects, complicating degradation pathways.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dichloro-4-methylpenta-1,3-diene, and how can purity be ensured?

Methodological Answer :

- Stepwise Chlorination : Start with 4-methylpenta-1,3-diene. Use N-chlorosuccinimide (NCS) under radical-initiated conditions for selective chlorination at positions 3 and 5. Monitor reaction progress via GC-MS to avoid over-chlorination .

- Purification : Employ silica gel chromatography with hexane/ethyl acetate (95:5) to isolate the product. Confirm purity using H NMR (look for absence of allylic proton splitting) and HPLC (retention time consistency) .

Q. How can spectroscopic techniques differentiate 3,5-Dichloro-4-methylpenta-1,3-diene from structural analogs?

Methodological Answer :

- IR Spectroscopy : The conjugated diene system shows characteristic C=C stretching at 1620–1680 cm. Chlorine substituents reduce symmetry, leading to split peaks in the 550–650 cm region for C-Cl bonds.

- C NMR : Assign signals using DEPT-135: sp carbons (110–140 ppm) and methyl groups (20–25 ppm). Chlorine-induced deshielding shifts sp carbons upfield by ~5 ppm compared to non-chlorinated analogs .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the reaction mechanisms of 3,5-Dichloro-4-methylpenta-1,3-diene in cycloaddition reactions?

Methodological Answer :

- Quantum Chemical Modeling : Use density functional theory (DFT) with the B3LYP/6-31G(d) basis set to map potential energy surfaces (PES) for Diels-Alder reactions. Compare activation energies of competing pathways (concerted vs. stepwise biradical mechanisms) .

- Topological Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to electron density maps to identify bond critical points and verify transition-state geometries .

Q. How does steric hindrance from the 4-methyl group influence regioselectivity in catalytic applications?

Methodological Answer :

- Steric Maps : Generate steric maps using molecular docking software (e.g., AutoDock) to quantify spatial occupancy of the methyl group. Correlate with experimental regioselectivity data in palladium-catalyzed cross-couplings.

- Catalytic Screening : Test Wilkinson’s catalyst ([RhCl(PPh)]) vs. bulky N-heterocyclic carbene (NHC) ligands. Monitor product ratios via H NMR to assess steric vs. electronic effects .

Q. How can contradictions between experimental and computational data on bond dissociation energies (BDEs) be resolved?

Methodological Answer :

- Hybrid Calibration : Combine experimental BDEs (from calorimetry) with high-level ab initio calculations (e.g., CCSD(T)/CBS). Use multi-reference methods (CASSCF) to account for diradical intermediates in homolytic cleavage pathways .

- Error Analysis : Apply Monte Carlo simulations to quantify uncertainty in computational parameters (basis set size, solvation models) and experimental measurement tolerances .

Data-Driven Research Frameworks

Q. What strategies are effective for designing green synthesis protocols for 3,5-Dichloro-4-methylpenta-1,3-diene?

Methodological Answer :

- Life Cycle Assessment (LCA) : Compare energy inputs and waste outputs of chlorination methods (e.g., radical vs. electrophilic). Prioritize solvent recovery (e.g., scCO extraction) to minimize E-factor .

- Catalyst Recycling : Immobilize chlorination catalysts (e.g., FeCl on mesoporous silica) to reduce metal leaching. Track turnover numbers (TONs) via ICP-MS .

Q. How can spectroscopic and chromatographic data be integrated to resolve structural ambiguities in derivatives?

Methodological Answer :

- Multivariate Analysis : Use Principal Component Analysis (PCA) on FTIR and GC-MS datasets to cluster compounds by functional groups. Cross-validate with X-ray crystallography for ambiguous cases .

- Hyphenated Techniques : LC-NMR-MS allows real-time tracking of degradation products (e.g., dechlorination intermediates) under thermal stress conditions .

Tables of Key Parameters

Q. Table 1: Computational Parameters for Reaction Mechanism Studies

| Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| DFT/B3LYP | 6-31G(d) | SMD (CHCl) | 18.7 ± 0.5 | |

| CASSCF(6,6) | cc-pVTZ | Gas Phase | 20.3 ± 1.2 |

Q. Table 2: Experimental vs. Calculated BDEs

| Bond | Experimental (kcal/mol) | CCSD(T)/CBS (kcal/mol) | Deviation (%) |

|---|---|---|---|

| C(3)-Cl | 78.2 ± 1.0 | 76.8 ± 0.8 | 1.8 |

| C(5)-Cl | 79.5 ± 0.9 | 77.3 ± 0.7 | 2.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.